molecular formula C17H29N B12591247 N-(Octan-2-yl)-2-(propan-2-yl)aniline CAS No. 646026-91-7

N-(Octan-2-yl)-2-(propan-2-yl)aniline

Cat. No.: B12591247
CAS No.: 646026-91-7
M. Wt: 247.4 g/mol
InChI Key: SUPACRUFUPTCIT-UHFFFAOYSA-N
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Description

“N-(Octan-2-yl)-2-(propan-2-yl)aniline” is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound features an octan-2-yl group and a propan-2-yl group attached to the nitrogen and the benzene ring, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(Octan-2-yl)-2-(propan-2-yl)aniline” typically involves the alkylation of aniline. One possible route is:

    Starting Material: Aniline

    Alkylation: Reacting aniline with 2-bromooctane under basic conditions to form N-(octan-2-yl)aniline.

    Further Alkylation: Reacting N-(octan-2-yl)aniline with 2-bromopropane to introduce the propan-2-yl group.

Industrial Production Methods

Industrial production methods may involve similar alkylation reactions but on a larger scale, using continuous flow reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the alkyl side chains.

    Reduction: Reduction reactions may target the aromatic ring or the nitrogen atom.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids from the alkyl side chains.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

“N-(Octan-2-yl)-2-(propan-2-yl)aniline” may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying the effects of alkylated anilines on biological systems.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(Octan-2-yl)-2-(propan-2-yl)aniline” would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-alkylated anilines: Compounds like N-methyl aniline, N-ethyl aniline.

    Substituted anilines: Compounds like 2,6-diisopropylaniline.

Uniqueness

“N-(Octan-2-yl)-2-(propan-2-yl)aniline” is unique due to the specific combination of alkyl groups attached to the nitrogen and the benzene ring, which may confer distinct chemical and physical properties compared to other anilines.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

CAS No.

646026-91-7

Molecular Formula

C17H29N

Molecular Weight

247.4 g/mol

IUPAC Name

N-octan-2-yl-2-propan-2-ylaniline

InChI

InChI=1S/C17H29N/c1-5-6-7-8-11-15(4)18-17-13-10-9-12-16(17)14(2)3/h9-10,12-15,18H,5-8,11H2,1-4H3

InChI Key

SUPACRUFUPTCIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC1=CC=CC=C1C(C)C

Origin of Product

United States

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